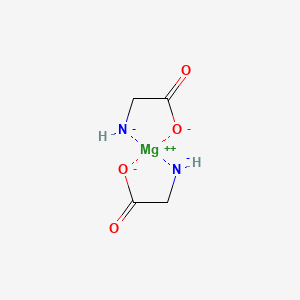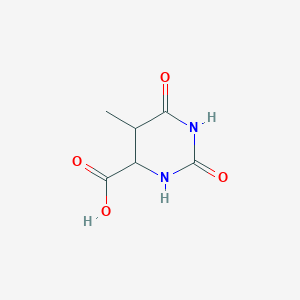
Magnesium trifluoroacetylacetonate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium trifluoroacetylacetonate hydrate is a chemical compound with the molecular formula C10H10F6MgO5. It is known for its unique properties and applications in various fields of science and industry. This compound is often used as a precursor in the synthesis of other chemical compounds and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium trifluoroacetylacetonate hydrate can be synthesized through the reaction of magnesium salts with trifluoroacetylacetone in the presence of water. The reaction typically involves the following steps:
- Dissolving magnesium chloride or magnesium nitrate in water.
- Adding trifluoroacetylacetone to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Isolating the product by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and controlled environments to ensure high purity and yield. The process may include additional purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium trifluoroacetylacetonate hydrate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trifluoroacetylacetonate ligand is replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Ligands: Such as phosphines, amines, and other chelating agents.
Solvents: Such as water, ethanol, and acetone.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, coordination reactions with phosphines may yield phosphine complexes of magnesium.
Applications De Recherche Scientifique
Magnesium trifluoroacetylacetonate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other metal complexes and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as catalysts and coatings.
Mécanisme D'action
The mechanism of action of magnesium trifluoroacetylacetonate hydrate involves its ability to form stable complexes with various metal ions and organic molecules. The trifluoroacetylacetonate ligand can coordinate with metal centers, influencing the reactivity and properties of the resulting complexes. This coordination ability is crucial for its applications in catalysis and material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium acetylacetonate
- Magnesium benzoyltrifluoroacetonate
- Magnesium hexafluoroacetylacetonate
Uniqueness
Magnesium trifluoroacetylacetonate hydrate is unique due to the presence of trifluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability compared to similar compounds with different ligands.
Propriétés
Formule moléculaire |
C10H10F6MgO5 |
|---|---|
Poids moléculaire |
348.48 g/mol |
Nom IUPAC |
magnesium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;hydrate |
InChI |
InChI=1S/2C5H5F3O2.Mg.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2,10H,1H3;;1H2/q;;+2;/p-2/b2*4-2-;; |
Clé InChI |
VNMNETKTVJAPOI-PWODJZQNSA-L |
SMILES isomérique |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O.[Mg+2] |
SMILES canonique |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B12349623.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate](/img/structure/B12349634.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12349638.png)

![3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate](/img/structure/B12349644.png)

![2-[1-[4-[4-(4-Hydroxypiperidin-1-yl)phenyl]imino-5-oxo-4a,6-dihydropyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile](/img/structure/B12349649.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349661.png)
![1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349671.png)

![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)


